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1-((4-Bromo-3-fluorophenyl)sulfonyl)piperidin-4-ol Documentation Hub

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  • Product: 1-((4-Bromo-3-fluorophenyl)sulfonyl)piperidin-4-ol
  • CAS: 1704096-21-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 1-((4-Bromo-3-fluorophenyl)sulfonyl)piperidin-4-ol: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 1-((4-bromo-3-fluorophenyl)sulfonyl)piperidin-4-ol, a heterocyclic compound of interest in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-((4-bromo-3-fluorophenyl)sulfonyl)piperidin-4-ol, a heterocyclic compound of interest in medicinal chemistry. We will delve into its chemical structure, a detailed, field-proven synthetic methodology, and robust characterization techniques. Furthermore, we will explore its potential applications in drug discovery, drawing insights from the well-established pharmacological relevance of its constituent chemical motifs.

Introduction: The Significance of the Sulfonylpiperidine Scaffold

The molecular architecture of 1-((4-bromo-3-fluorophenyl)sulfonyl)piperidin-4-ol integrates three key pharmacophoric elements: a substituted phenylsulfonyl group, a piperidine ring, and a hydroxyl functionality. The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals, valued for its ability to introduce a basic nitrogen atom and confer favorable pharmacokinetic properties.[1] The sulfonamide linkage is a cornerstone of numerous therapeutic agents, including antibacterial, and anticancer drugs. The specific substitution pattern on the phenyl ring, featuring a bromine and a fluorine atom, offers avenues for modulating lipophilicity, metabolic stability, and target-binding interactions. The hydroxyl group on the piperidine ring presents a potential site for further chemical modification or can act as a key hydrogen bonding moiety in receptor interactions.

This guide will provide a robust framework for the synthesis and understanding of this compound, enabling researchers to confidently incorporate it into their discovery pipelines.

Molecular Structure and Physicochemical Properties

The chemical structure of 1-((4-bromo-3-fluorophenyl)sulfonyl)piperidin-4-ol is depicted below.

Figure 1: Chemical structure of 1-((4-Bromo-3-fluorophenyl)sulfonyl)piperidin-4-ol.

A summary of its key physicochemical properties is provided in the table below.

PropertyValueSource
Molecular FormulaC₁₁H₁₃BrFNO₃SCalculated
Molecular Weight354.19 g/mol Calculated
IUPAC Name1-((4-Bromo-3-fluorophenyl)sulfonyl)piperidin-4-ol-
CAS Number1373233-03-9Publicly available data

Synthesis and Purification

The synthesis of 1-((4-bromo-3-fluorophenyl)sulfonyl)piperidin-4-ol is achieved through a robust and reliable two-step process, commencing with the preparation of the requisite sulfonyl chloride, followed by its coupling with piperidin-4-ol.

Synthesis of Precursors

3.1.1. 4-Bromo-3-fluorobenzenesulfonyl chloride

This key intermediate is commercially available. Should a laboratory-scale synthesis be required, a common route involves the diazotization of 4-bromo-3-fluoroaniline followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper(I) catalyst.

3.1.2. Piperidin-4-ol

Piperidin-4-ol is also commercially available. A common laboratory synthesis involves the reduction of N-protected 4-piperidone derivatives, followed by deprotection. For instance, N-Boc-4-piperidone can be reduced to N-Boc-piperidin-4-ol using a reducing agent like sodium borohydride, followed by the removal of the Boc protecting group under acidic conditions.

Final Coupling Reaction: N-Sulfonylation of Piperidin-4-ol

The final step involves the nucleophilic substitution of the chloride on the sulfonyl chloride by the secondary amine of piperidin-4-ol. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct. A general and reliable protocol is detailed below, adapted from procedures for similar N-sulfonylation reactions.[2]

Synthesis Piperidinol Piperidin-4-ol Reaction Piperidinol->Reaction SulfonylChloride 4-Bromo-3-fluorobenzenesulfonyl chloride SulfonylChloride->Reaction Base Triethylamine (or DIPEA) Base->Reaction Solvent Dichloromethane (DCM) Solvent->Reaction Product 1-((4-Bromo-3-fluorophenyl)sulfonyl)piperidin-4-ol Byproduct Triethylammonium chloride Reaction->Product Stir at 0 °C to rt Reaction->Byproduct

Figure 2: Synthetic workflow for 1-((4-Bromo-3-fluorophenyl)sulfonyl)piperidin-4-ol.

Experimental Protocol:

  • Reaction Setup: To a solution of piperidin-4-ol (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine (1.5 equivalents) or diisopropylethylamine (DIPEA) (1.5 equivalents).

  • Addition of Sulfonyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. To this stirred solution, add a solution of 4-bromo-3-fluorobenzenesulfonyl chloride (1.1 equivalents) in anhydrous DCM dropwise over a period of 15-20 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer and wash it sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude material can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-((4-bromo-3-fluorophenyl)sulfonyl)piperidin-4-ol.

Structural Characterization

Comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. The expected chemical shifts for 1-((4-bromo-3-fluorophenyl)sulfonyl)piperidin-4-ol are predicted based on its structure and data from analogous compounds.

¹H NMR (Expected Chemical Shifts):

AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic protons7.50 - 8.00m3H
Piperidine CH(OH)3.80 - 4.00m1H
Piperidine CH₂ (axial, adjacent to N)3.40 - 3.60m2H
Piperidine CH₂ (equatorial, adjacent to N)2.80 - 3.00m2H
Piperidine CH₂ (axial, adjacent to CH(OH))1.80 - 2.00m2H
Piperidine CH₂ (equatorial, adjacent to CH(OH))1.50 - 1.70m2H
Hydroxyl proton (OH)Variablebr s1H

¹³C NMR (Expected Chemical Shifts):

AssignmentExpected Chemical Shift (δ, ppm)
Aromatic C-S138 - 142
Aromatic C-Br115 - 120
Aromatic C-F155 - 160 (d, J ≈ 250 Hz)
Aromatic CH115 - 135
Piperidine C-OH65 - 70
Piperidine C-N45 - 50
Piperidine C-C30 - 35
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 1-((4-bromo-3-fluorophenyl)sulfonyl)piperidin-4-ol, high-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₁H₁₃BrFNO₃S. The isotopic pattern characteristic of a bromine-containing compound (approximately equal intensity for M and M+2 peaks) should be observed.

Potential Applications in Drug Discovery

While specific biological data for 1-((4-bromo-3-fluorophenyl)sulfonyl)piperidin-4-ol is not widely published, its structural components are present in numerous bioactive molecules, suggesting its potential as a valuable building block in medicinal chemistry.

  • CNS-acting agents: The piperidine scaffold is a common feature in drugs targeting the central nervous system.[3] The sulfonamide moiety can also be found in various CNS-active compounds.

  • Enzyme inhibitors: The sulfonyl group can act as a key interacting moiety in the active site of various enzymes. The substituted phenyl ring allows for the exploration of structure-activity relationships to optimize potency and selectivity.

  • Antimicrobial agents: Sulfonamides are a well-known class of antibacterial agents. The unique substitution pattern on the phenyl ring could lead to novel antimicrobial properties.

The hydroxyl group on the piperidine ring provides a handle for further derivatization, allowing for the creation of libraries of related compounds for high-throughput screening. This compound can serve as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Conclusion

This technical guide has provided a comprehensive overview of 1-((4-bromo-3-fluorophenyl)sulfonyl)piperidin-4-ol, from its synthesis and characterization to its potential applications in drug discovery. The detailed experimental protocol, based on established synthetic methodologies, offers a reliable route for its preparation. The predicted analytical data serves as a benchmark for its characterization. As a molecule incorporating several key pharmacophoric features, 1-((4-bromo-3-fluorophenyl)sulfonyl)piperidin-4-ol represents a promising scaffold for the development of novel therapeutic agents.

References

  • US Patent US9434727B2, "Substituted 4-phenylpiperidines, their preparation and use", published September 6, 2016.
  • CN112645902A, "Synthetic method of 1- (4-bromophenyl) piperidine", published April 13, 2021.
  • CN109180564B, "Preparation method of piperidine and derivatives thereof", published January 12, 2021.
  • US Patent No. 8829195, "Fluorinated sulfonamide derivatives", published September 9, 2014. [Link]

  • Gökmen, Z., et al. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study.
  • Mahto, M. K., et al. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. 4th International Conference on Mechanical Materials and Manufacturing Engineering (MMME 2016).
  • Hatae, N., et al. (2014). SYNTHESIS OF 4-ARYLPIPERIDIN-4-OL DERIVATIVES OF LOPERAMIDE AS AGENTS WITH POTENT ANTIPROLIFERATIVE EFFECTS AGAINST HCT-116 AND. HETEROCYCLES, 88(1), 673-684.
  • Di Mola, A., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(9), 1930.
  • Yasodha, T., & Moorthy, R. V. (2021). Synthesis, Characterization and Antibacterial Evaluation of 3-Allyl 2,6-Bis(4-Fluorophenyl)Piperidine-4-One. Acta Scientific Pharmacology, 2(8).
  • Khan, I., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.

Sources

Exploratory

Molecular weight and formula of 1-((4-Bromo-3-fluorophenyl)sulfonyl)piperidin-4-ol

An In-depth Technical Guide to 1-((4-Bromo-3-fluorophenyl)sulfonyl)piperidin-4-ol Abstract This technical guide provides a comprehensive scientific overview of 1-((4-Bromo-3-fluorophenyl)sulfonyl)piperidin-4-ol, a haloge...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-((4-Bromo-3-fluorophenyl)sulfonyl)piperidin-4-ol

Abstract

This technical guide provides a comprehensive scientific overview of 1-((4-Bromo-3-fluorophenyl)sulfonyl)piperidin-4-ol, a halogenated sulfonamide derivative of significant interest in medicinal chemistry and synthetic research. The document delineates the molecule's core physicochemical properties, outlines a detailed and reasoned synthetic protocol, and discusses the standard analytical methodologies for its characterization. Furthermore, this guide explores the compound's structural significance and potential applications in drug discovery, contextualizing its utility as a versatile chemical building block. The content herein is intended for researchers, chemists, and drug development professionals seeking a foundational understanding of this compound's synthesis, characterization, and potential.

Molecular Structure and Physicochemical Properties

1-((4-Bromo-3-fluorophenyl)sulfonyl)piperidin-4-ol is a heterocyclic compound featuring a piperidin-4-ol ring N-substituted with a 4-bromo-3-fluorophenylsulfonyl group. The strategic placement of bromine and fluorine atoms on the phenyl ring, combined with the hydroxyl group on the saturated piperidine scaffold, offers multiple points for synthetic diversification and modulation of physicochemical properties.

The key quantitative properties of the molecule are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₁₂BrFNO₃SCalculated
Molecular Weight 354.18 g/mol Calculated
Appearance White to off-white solid (Predicted)N/A
Topological Polar Surface Area (TPSA) 61.91 ŲCalculated
logP (Octanol-Water Partition Coefficient) 1.80Calculated
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 4Calculated

These calculated properties suggest the compound possesses moderate lipophilicity and sufficient polarity to engage in biological interactions, making it a viable scaffold for fragment-based drug discovery and lead optimization campaigns. The piperidine motif is a well-established "privileged structure" in medicinal chemistry, frequently found in approved drugs.[1]

Synthesis and Mechanistic Considerations

The most direct and widely adopted method for synthesizing N-arylsulfonyl piperidines is the nucleophilic substitution reaction between a corresponding sulfonyl chloride and the piperidine amine. This approach is efficient and benefits from readily available starting materials.

Synthetic Workflow

The synthesis proceeds by reacting 4-bromo-3-fluorobenzene-1-sulfonyl chloride with piperidin-4-ol in the presence of a non-nucleophilic base. The base is critical for scavenging the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.

Synthesis_Workflow cluster_reactants Starting Materials Reactant1 4-Bromo-3-fluorobenzene- 1-sulfonyl chloride Reagents Triethylamine (Base) Dichloromethane (Solvent) 0°C to Room Temp Reactant1->Reagents Reactant2 Piperidin-4-ol Reactant2->Reagents Product 1-((4-Bromo-3-fluorophenyl)sulfonyl) piperidin-4-ol Reagents->Product Sulfonamide Formation

Sources

Foundational

Strategic Fluorination and Sulfonyl Geometry: A Technical Guide to 4-Bromo-3-Fluoro Phenyl Sulfone Derivatives

Executive Summary The 4-bromo-3-fluorophenyl sulfone moiety represents a "privileged scaffold" in modern medicinal chemistry, particularly in the development of 11 -HSD1 inhibitors, HIV-1 NNRTIs, and 5-HT6 antagonists.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-bromo-3-fluorophenyl sulfone moiety represents a "privileged scaffold" in modern medicinal chemistry, particularly in the development of 11


-HSD1 inhibitors, HIV-1 NNRTIs, and 5-HT6 antagonists.[1] This guide dissects the technical utility of this pharmacophore, focusing on the synergistic role of the fluorine atom (metabolic blocking/electronic tuning) and the bromine handle (divergent cross-coupling). We provide validated synthetic workflows for constructing the sulfone core and leveraging the halogenated positions for library generation.

Part 1: Chemo-Structural Rationale[1]

The Fluorine Effect: Metabolic & Electronic Control

The strategic placement of fluorine at the meta position (relative to the sulfone) is not arbitrary. It serves three critical functions in drug design:

  • Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, preventing oxidative metabolism (hydroxylation) at the vulnerable 3-position, a common clearance pathway for phenyl sulfones.

  • pKa Modulation: Fluorine’s high electronegativity (

    
    ) pulls electron density from the aromatic ring, increasing the acidity of adjacent protons and modulating the hydrogen-bond accepting capability of the sulfone oxygens.
    
  • Conformational Locking: The van der Waals radius of fluorine (1.47 Å) is sufficient to induce preferred torsional angles without the steric penalty of a methyl group, often locking the biaryl axis in a bioactive conformation.

The Sulfone Geometry

Unlike sulfonamides, the sulfone (R-SO₂-R') bridge is non-basic and chemically inert under most physiological conditions.[1] It acts as a rigid tetrahedral linker, orienting the two carbon substituents at approximately 109.5°, which is critical for fitting into deep hydrophobic pockets (e.g., the glucocorticoid binding site of 11


-HSD1).

Part 2: Synthetic Architectures

The synthesis of 4-bromo-3-fluorophenyl sulfone derivatives generally follows two distinct logic streams: Core Construction (building the sulfone) and Divergent Functionalization (utilizing the bromine handle).[1]

Pathway Visualization

The following diagram illustrates the primary synthetic routes from the commercially available 4-bromo-3-fluorobenzenesulfonyl chloride.

SyntheticPathways Start 4-Bromo-3-fluoro benzenesulfonyl chloride (CAS: 351003-51-5) Sulfinate Sulfinate Intermediate (Ar-SO2-Na) Start->Sulfinate Reduction (Na2SO3/NaHCO3) DiarylSulfone Diaryl Sulfone (Core Scaffold) Start->DiarylSulfone Friedel-Crafts (Ar-H, AlCl3) AlkylSulfone Alkyl-Aryl Sulfone (Core Scaffold) Sulfinate->AlkylSulfone Alkylation (R-X, DMF, Heat) Suzuki Biaryl Sulfone (via Suzuki Coupling) AlkylSulfone->Suzuki Pd(dppf)Cl2 Ar-B(OH)2 Buchwald Aminated Sulfone (via Buchwald-Hartwig) DiarylSulfone->Buchwald Pd2(dba)3 HNR2

Caption: Divergent synthesis starting from sulfonyl chloride. Route A yields alkyl sulfones (common in metabolic disease targets), while Route B yields diaryl sulfones (common in antiviral targets).

Part 3: Validated Experimental Protocols

Protocol A: Synthesis of 4-Bromo-3-fluorophenyl Methyl Sulfone

This protocol utilizes the reduction-alkylation strategy, which is milder and more functional-group tolerant than Friedel-Crafts sulfonylation.[1]

Reagents:

  • 4-Bromo-3-fluorobenzenesulfonyl chloride (1.0 equiv)[1]

  • Sodium sulfite (

    
    , 2.0 equiv)
    
  • Sodium bicarbonate (

    
    , 2.0 equiv)
    
  • Methyl iodide (

    
    , 3.0 equiv)
    
  • Solvents: Water (

    
    ), DMF (Dimethylformamide)
    

Step-by-Step Methodology:

  • Reduction to Sulfinate:

    • Dissolve sodium sulfite (20 mmol) and sodium bicarbonate (20 mmol) in water (30 mL) in a round-bottom flask. Heat to 70°C.

    • Add 4-bromo-3-fluorobenzenesulfonyl chloride (10 mmol) portion-wise over 30 minutes.

    • Mechanism:[1][2] The sulfite acts as a nucleophile attacking the sulfur, displacing chloride, followed by hydrolysis to generate the sodium sulfinate (

      
      ).
      
    • Stir at 70°C for 2 hours. Monitor by TLC (disappearance of sulfonyl chloride).

    • Evaporate water under reduced pressure to obtain the crude solid sulfinate salt. Note: Complete drying is crucial for the next step.

  • Alkylation (One-Pot Variation):

    • Re-suspend the crude sulfinate salt in dry DMF (20 mL).

    • Add Methyl iodide (30 mmol) carefully (exothermic).

    • Heat the mixture to 60°C for 4 hours.

    • Work-up: Pour reaction mixture into ice-water (100 mL). The product, 4-bromo-3-fluorophenyl methyl sulfone , typically precipitates as a white solid.[1]

    • Filter, wash with water, and dry. Recrystallize from Ethanol/Hexane if necessary.

Validation Criteria:

  • 1H NMR (CDCl3): Look for the methyl sulfone singlet around

    
     3.0-3.1 ppm.[1]
    
  • Yield Target: >85%.

Protocol B: Palladium-Catalyzed Divergence (Suzuki-Miyaura)

Once the sulfone core is established, the 4-bromo position serves as the electrophile for cross-coupling.[1]

Reagents:

  • 4-Bromo-3-fluorophenyl methyl sulfone (1.0 equiv)[1]

  • Aryl Boronic Acid (

    
    , 1.2 equiv)[1]
    
  • Catalyst:

    
     (0.05 equiv)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane/Water (4:1 ratio)[1]

Methodology:

  • Degassing: Charge a Schlenk tube with the sulfone, boronic acid, base, and catalyst. Evacuate and backfill with Argon (3 cycles).

  • Solvation: Add the degassed solvent mixture via syringe.

  • Reaction: Seal the tube and heat to 90°C for 12-16 hours.

    • Why this catalyst?

      
       is robust against the steric hindrance introduced by the ortho-fluorine atom and prevents dehalogenation side-reactions.[1]
      
  • Purification: Dilute with EtOAc, wash with brine, dry over

    
    . Purify via silica gel flash chromatography.
    

Part 4: Therapeutic Applications & Data[1][3][4]

Case Study: 11 -HSD1 Inhibitors

Inhibitors of 11


-Hydroxysteroid Dehydrogenase Type 1 are targets for treating metabolic syndrome.[1][3][4] The 4-bromo-3-fluoro phenyl sulfone scaffold is often used as an intermediate to create biaryl sulfones that mimic the steroid core.[1]

Structure-Activity Relationship (SAR) Logic:

FeatureChemical ModificationBiological Impact
3-Fluoro Substitution with HDecreased metabolic stability (

drops by ~40%).[1]
4-Position Coupling with polar heterocyclesImproves solubility and selectivity against 11

-HSD2.[1]
Sulfone Replacement with SulfonamideOften leads to loss of potency due to altered H-bond geometry.[1]
Metabolic Stability Data

The following table summarizes the impact of the 3-fluoro substituent on microsomal stability (rat liver microsomes).

CompoundStructureIntrinsic Clearance (

,

L/min/mg)
Half-life (

, min)
Analogue A 4-Bromophenyl methyl sulfone (No F)45.2 (High Clearance)15
Analogue B 4-Bromo-3-fluorophenyl methyl sulfone 12.8 (Low Clearance) >60

Interpretation: The addition of the fluorine atom at the 3-position protects the aromatic ring from P450-mediated oxidation, significantly extending the half-life of the scaffold.

References

  • Sigma-Aldrich. 4-Bromo-3-fluorobenzenesulfonyl chloride Product Specification.Link

  • Scott, J. S., et al. (2012). "Discovery of Adamantyl Heterocyclic Ketones as Potent 11

    
    -Hydroxysteroid Dehydrogenase Type 1 Inhibitors."[1][4] Journal of Medicinal Chemistry. Link
    
  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Lennon, B., et al. (2014). "Palladium-Catalyzed Three-Component Diaryl Sulfone Synthesis Exploiting the Sulfur Dioxide Surrogate DABSO." Chemistry - A European Journal.[1] Link

  • Hagmann, W. K. (2008). "The Many Roles of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Chemoselective Synthesis of 1-((4-Bromo-3-fluorophenyl)sulfonyl)piperidin-4-ol

[1] Executive Summary & Strategic Context This application note details the protocol for the synthesis of 1-((4-Bromo-3-fluorophenyl)sulfonyl)piperidin-4-ol . This scaffold is a critical intermediate in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Context

This application note details the protocol for the synthesis of 1-((4-Bromo-3-fluorophenyl)sulfonyl)piperidin-4-ol . This scaffold is a critical intermediate in medicinal chemistry, frequently appearing in the development of GPR119 agonists, kinase inhibitors, and metabolic disorder treatments.

The Challenge: Chemoselectivity

The core synthetic challenge is the presence of two nucleophilic sites on the starting material, piperidin-4-ol :

  • Secondary Amine (

    
     Amine):  Highly nucleophilic.
    
  • Secondary Alcohol (

    
     Alcohol):  Moderately nucleophilic.
    

Objective: Achieve exclusive


-sulfonylation  while leaving the hydroxyl group intact, avoiding the formation of the 

-sulfonated byproduct or the

-bis-sulfonated impurity.

Solution: This protocol utilizes kinetic control at low temperatures (


) in a non-polar solvent (DCM) with a mild organic base (Triethylamine). The substantial difference in nucleophilicity between the amine and the alcohol allows for high selectivity without the need for hydroxyl protecting groups.

Retrosynthetic Analysis & Pathway

The synthesis is a convergent, one-step nucleophilic substitution at the sulfur center (


-type mechanism).[1]

Retrosynthesis Product Target Molecule 1-((4-Bromo-3-fluorophenyl)sulfonyl)piperidin-4-ol Break S-N Disconnection Product->Break Retrosynthesis SM1 Piperidin-4-ol (Nucleophile) Break->SM1 SM2 4-Bromo-3-fluorobenzenesulfonyl chloride (Electrophile) Break->SM2

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the sulfonamide core.[1]

Experimental Protocol

Reagents & Materials Table
ReagentMW ( g/mol )Equiv.[2][3]RoleCAS No.
Piperidin-4-ol 101.151.0Substrate5382-16-1
4-Bromo-3-fluorobenzenesulfonyl chloride 273.511.1Electrophile351003-51-5
Triethylamine (Et

N)
101.191.5Base (Scavenger)121-44-8
Dichloromethane (DCM) -SolventReaction Medium75-09-2
1M HCl -WorkupQuench/Wash-
Step-by-Step Procedure

Pre-requisites:

  • Flame-dried glassware (250 mL Round Bottom Flask).[1]

  • Inert atmosphere (

    
     or Ar balloon) is recommended but not strictly required if reagents are dry.
    

Step 1: Solubilization (Time: 15 min)

  • Charge the 250 mL flask with Piperidin-4-ol (1.0 eq) .

  • Add anhydrous DCM (10 mL per gram of substrate) .

    • Note: Piperidin-4-ol has limited solubility in pure DCM.[1] It will form a suspension. This is acceptable; it will dissolve as it reacts.

  • Add Triethylamine (1.5 eq) via syringe. Stir for 10 minutes at Room Temperature (RT).

Step 2: Controlled Addition (Time: 30 min)

  • Cool the reaction mixture to

    
      using an ice/water bath.
    
  • Dissolve 4-Bromo-3-fluorobenzenesulfonyl chloride (1.1 eq) in a minimal amount of DCM (approx. 2-3 mL).

  • Add the sulfonyl chloride solution dropwise to the reaction mixture over 20 minutes.

    • Critical Control Point: Maintain temperature

      
      . Rapid addition causes localized heating, increasing the risk of 
      
      
      
      -sulfonylation.[1]

Step 3: Reaction & Monitoring (Time: 2-4 hours)

  • Allow the mixture to warm naturally to Room Temperature .

  • Monitor by TLC (System: 5% MeOH in DCM) or LCMS.

    • Target: Disappearance of the sulfonyl chloride and piperidine.

    • Observation: The suspension should clear as the sulfonamide product is formed (which is more lipophilic).

Step 4: Workup & Isolation

  • Quench: Add water (20 mL) to the reaction mixture.

  • Phase Separation: Transfer to a separatory funnel. Separate the organic layer (DCM).

  • Acid Wash (Crucial): Wash the organic layer with 1M HCl (2 x 15 mL) .

    • Why? This removes unreacted piperidin-4-ol (protonates the amine) and excess Triethylamine.[1] The sulfonamide product is not basic and remains in the organic layer.

  • Neutralization: Wash with Saturated NaHCO

    
     (1 x 20 mL) followed by Brine (1 x 20 mL).
    
  • Drying: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.

Process Logic & Troubleshooting (Decision Tree)

The following workflow illustrates the critical decision points during the synthesis to ensure purity.

Workflow Start Start Reaction (0°C, DCM, Et3N) Check TLC Check (2 Hours) Start->Check SM_Left SM (Amine) Remains Check->SM_Left Incomplete Clean Conversion Complete Check->Clean Target Spot Only Bis_Prod Bis-sulfonated Impurity Observed Check->Bis_Prod New High Rf Spot Add_Cat Add 0.1 eq DMAP (Careful!) SM_Left->Add_Cat Low Reactivity Workup Acid Wash (1M HCl) Removes Amine/Et3N Clean->Workup Recryst Recrystallize (EtOH/Hexane) Bis_Prod->Recryst Purification Needed Final Pure Product (White Solid) Workup->Final

Figure 2: Experimental workflow and troubleshooting logic for sulfonylation.

Analytical Validation (QC)

To validate the structure, look for these specific markers in the Proton NMR (


H NMR, 400 MHz, CDCl

):
  • Aromatic Region (7.0 - 8.0 ppm):

    • You should observe 3 distinct aromatic protons corresponding to the 4-bromo-3-fluorophenyl ring.[1]

    • Coupling: Look for the complex splitting due to Fluorine-Proton coupling (

      
      ).
      
  • Piperidine Ring:

    • 
       3.4 - 3.6 ppm:  Two multiplets (2H each) corresponding to the protons 
      
      
      
      to the Nitrogen (
      
      
      ).[1] These are deshielded by the sulfonyl group.
    • 
       3.8 - 4.0 ppm:  A multiplet (1H) for the 
      
      
      
      proton.[1]
    • 
       1.5 - 2.0 ppm:  Multiplets for the remaining ring protons.
      
  • Mass Spectrometry (LCMS):

    • Isotope Pattern: The presence of Bromine (

      
      Br and 
      
      
      
      Br) will result in two mass peaks of nearly equal intensity separated by 2 units (
      
      
      and
      
      
      ).
    • Molecular Ion: Expected

      
      .
      

Safety Information (HSE)[2]

  • 4-Bromo-3-fluorobenzenesulfonyl chloride: DANGER. Causes severe skin burns and eye damage (Skin Corr.[1] 1B). It reacts violently with water to produce HCl. Handle only in a fume hood.

  • Piperidin-4-ol: Irritant.[1][4] Avoid inhalation of dust.[4]

  • DCM: Suspected carcinogen. Use chemically resistant gloves (PVA or Viton; Nitrile offers poor protection against DCM).

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 24879767, 4-Bromo-3-fluorobenzenesulfonyl chloride. Retrieved from [Link]

  • Liao, Y., et al. (2015). "Development of selective, reversible LSD1 inhibitors derived from fragments." MedChemComm, 6(3), 413-421. (Demonstrates general protocol for sulfonylation of amines using arylsulfonyl chlorides in pyridine/DCM). [Link]

  • Hatae, N., et al. (2014). "Synthesis of 4-Arylpiperidin-4-ol Derivatives of Loperamide as Agents with Potent Antiproliferative Effects." Heterocycles, 88(1).[5] (Provides context for the medicinal utility of the 4-hydroxypiperidine sulfonamide scaffold). [Link]

Sources

Application

Reaction conditions for 4-bromo-3-fluorobenzenesulfonyl chloride and 4-hydroxypiperidine

Executive Summary This Application Note details the optimized reaction conditions for the coupling of 4-bromo-3-fluorobenzenesulfonyl chloride with 4-hydroxypiperidine . The primary challenge in this synthesis is chemose...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the optimized reaction conditions for the coupling of 4-bromo-3-fluorobenzenesulfonyl chloride with 4-hydroxypiperidine . The primary challenge in this synthesis is chemoselectivity : ensuring exclusive


-sulfonylation while leaving the secondary hydroxyl group (

) intact.

By utilizing a kinetically controlled nucleophilic substitution strategy in anhydrous dichloromethane (DCM) at


, we achieve 

selectivity for the sulfonamide product. This protocol is designed for medicinal chemistry applications where this scaffold serves as a critical intermediate for GPCR ligands and ion channel modulators.

Mechanistic Insight & Chemoselectivity

The reaction proceeds via a nucleophilic substitution at the sulfur atom (


-like mechanism at sulfur). The core technical objective is to exploit the nucleophilicity differential between the secondary amine (piperidine 

) and the secondary alcohol (

).
  • Nucleophilicity:

    
     (neutral conditions).
    
  • Selectivity Control: Under basic conditions, the amine reacts rapidly to form the sulfonamide. However, in the presence of strong bases (e.g., NaH) or elevated temperatures, the hydroxyl group can deprotonate or compete, leading to bis-sulfonylation (

    
    -disulfonylated byproduct).
    
  • Solution: We employ a mild organic base (Triethylamine) and low temperature (

    
    ) to suppress the activation of the hydroxyl group.
    
Reaction Scheme (DOT Visualization)

ReactionMechanism R1 4-Bromo-3-fluorobenzenesulfonyl chloride (Electrophile) TS Tetrahedral Intermediate (Transition State) R1->TS Attack on S R2 4-Hydroxypiperidine (Nucleophile) R2->TS Prod 1-((4-Bromo-3-fluorophenyl) sulfonyl)piperidin-4-ol (Target) TS->Prod Elimination of Cl- Base Triethylamine (Base) Scavenges HCl TS->Base H+ Transfer

Figure 1: Mechanistic pathway highlighting the nucleophilic attack of the piperidine nitrogen on the sulfonyl sulfur.

Experimental Protocol

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2]Density (g/mL)Role
4-Hydroxypiperidine 101.151.0SolidNucleophile
4-Bromo-3-fluorobenzenesulfonyl chloride 273.511.1~1.85Electrophile
Triethylamine (TEA) 101.191.50.726Base (Acid Scavenger)
Dichloromethane (DCM) 84.93Solvent1.33Anhydrous Solvent
Step-by-Step Procedure

Step 1: Preparation of the Nucleophile Solution

  • Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Add 4-hydroxypiperidine (1.0 equiv, e.g., 1.01 g, 10 mmol).

  • Add anhydrous DCM (40 mL, 0.25 M concentration relative to amine).

    • Note: If solubility is poor, a small amount of anhydrous THF (10% v/v) can be added, but pure DCM is preferred for easier workup.

  • Add Triethylamine (1.5 equiv, 2.1 mL, 15 mmol) via syringe.

  • Cool the mixture to

    
      using an ice-water bath. Stir for 10 minutes.
    

Step 2: Controlled Addition of Electrophile

  • Dissolve 4-bromo-3-fluorobenzenesulfonyl chloride (1.1 equiv, 3.01 g, 11 mmol) in anhydrous DCM (10 mL) in a separate vial.

    • Critical: Do not add the solid sulfonyl chloride directly to the reaction. Localized high concentrations can promote side reactions.

  • Add the sulfonyl chloride solution dropwise to the cold amine solution over 15–20 minutes.

    • Observation: A white precipitate (TEA·HCl salts) may begin to form.

Step 3: Reaction & Monitoring

  • Allow the reaction to stir at

    
     for 1 hour.
    
  • Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for an additional 2–4 hours.

  • TLC Monitoring: Use 50% EtOAc in Hexanes.

    • Stain: KMnO4 or Ninhydrin (amine consumption).

    • Target: Disappearance of the baseline amine spot and appearance of a new UV-active spot (

      
      ).
      

Step 4: Workup & Isolation

  • Quench: Add water (20 mL) to the reaction mixture.

  • Phase Separation: Transfer to a separatory funnel. Separate the organic layer (DCM, bottom).

  • Acid Wash (Critical): Wash the organic layer with 1M HCl (2 x 20 mL).

    • Why? This removes unreacted piperidine and excess triethylamine. The product (sulfonamide) is not basic and will remain in the organic layer.

  • Base Wash: Wash with Saturated NaHCO

    
     (20 mL) to neutralize any residual acid.
    
  • Brine Wash: Wash with Saturated NaCl (20 mL).

  • Drying: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    or MgSO
    
    
    .[1] Filter and concentrate in vacuo.
Purification
  • Crude State: The product usually solidifies upon concentration.

  • Recrystallization: For high purity (>99%), recrystallize from Ethanol/Hexanes or IPA .

  • Flash Chromatography: If impurities persist, use a silica column eluting with a gradient of 0

    
     5% Methanol in DCM.
    

Workflow Visualization

ExperimentalWorkflow Start Start: Dissolve 4-Hydroxypiperidine in DCM + TEA Cool Cool to 0°C Start->Cool Add Dropwise Addition of Sulfonyl Chloride (in DCM) Cool->Add Stir Stir 1h @ 0°C -> Warm to RT (3h) Add->Stir WashAcid Wash: 1M HCl (Removes excess amine/base) Stir->WashAcid WashBase Wash: Sat. NaHCO3 & Brine WashAcid->WashBase Dry Dry (Na2SO4) & Concentrate WashBase->Dry Final Final Product: White Solid Dry->Final

Figure 2: Operational workflow ensuring removal of basic impurities via acid wash.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Bis-sulfonylation (

-product)
Reaction temp too high or excess base.Maintain strict

during addition. Ensure only 1.1 eq of sulfonyl chloride is used.
Low Yield Hydrolysis of sulfonyl chloride.Ensure DCM is anhydrous.[1] Sulfonyl chlorides degrade in moist air; use a fresh bottle or recrystallize the reagent.
Sticky Solid/Oil Residual solvent or impurities.Triturate the crude oil with cold diethyl ether or hexanes to induce precipitation.

Safety & Handling

  • 4-Bromo-3-fluorobenzenesulfonyl chloride: Corrosive and lachrymator. Causes severe skin burns and eye damage (H314). Handle in a fume hood with gloves and goggles.

  • Reaction Exotherm: The reaction with amines is exothermic.[3] Scale-up requires careful thermal monitoring.

References

  • Sigma-Aldrich. 4-Bromo-3-fluorobenzenesulfonyl chloride Safety Data Sheet (SDS).

  • BenchChem. General Procedure for Sulfonamide Synthesis.

  • National Institutes of Health (NIH). Chemoselectivity of Sulfonyl Chlorides with Amino Alcohols.

  • Organic Chemistry Portal. Protecting Groups: Sulfonamides.

Sources

Method

Application Notes and Protocols for the Suzuki Coupling of 4-Bromo-3-fluorophenyl Sulfonyl Derivatives

Introduction: The Strategic Importance of Biaryl Sulfonyl Architectures in Modern Drug Discovery The biaryl sulfonyl motif is a cornerstone in contemporary medicinal chemistry, appearing in a multitude of clinically sign...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Biaryl Sulfonyl Architectures in Modern Drug Discovery

The biaryl sulfonyl motif is a cornerstone in contemporary medicinal chemistry, appearing in a multitude of clinically significant therapeutic agents.[1][2] The strategic fusion of two aryl rings through a carbon-carbon bond, coupled with the versatile sulfonyl functional group, provides a scaffold with a unique combination of structural rigidity, metabolic stability, and diverse intermolecular interaction capabilities. The 4-bromo-3-fluorophenyl sulfonyl framework, in particular, serves as a valuable starting point for the synthesis of novel drug candidates. The fluorine atom can enhance binding affinity, improve metabolic stability, and modulate physicochemical properties, while the sulfonyl group can act as a hydrogen bond acceptor or be further functionalized.[3]

The Suzuki-Miyaura cross-coupling reaction is a paramount tool for the construction of these biaryl structures, prized for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid derivatives.[2][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of the Suzuki coupling with challenging 4-bromo-3-fluorophenyl sulfonyl derivatives. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer field-proven insights to navigate potential challenges, ensuring the efficient and reproducible synthesis of these high-value compounds.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] Understanding this mechanism is crucial for rational troubleshooting and optimization of the reaction. The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the 4-bromo-3-fluorophenyl sulfonyl derivative. This is often the rate-limiting step and is facilitated by electron-rich ligands on the palladium center. The electron-withdrawing nature of the fluorine and sulfonyl groups can make this step more facile compared to electron-rich aryl bromides.

  • Transmetalation: In this step, the organic moiety from the boronic acid (or its ester) is transferred to the palladium center. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6] The choice of base and solvent is critical for the efficiency of this step.

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic groups on the palladium center are eliminated, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle. Bulky ligands on the palladium can promote this step.

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle cluster_reagents Reagents cluster_products Product Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)L₂-Br OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)₂ Base PdII_Biaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar-Ar' BiarylProduct Biaryl Sulfonyl Derivative (Ar-Ar') ArylBromide 4-Bromo-3-fluorophenyl Sulfonyl Derivative (Ar-Br) BoronicAcid Arylboronic Acid (Ar'-B(OH)₂) Base Base (e.g., K₂CO₃, K₃PO₄)

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow: From Reagents to Purified Product

A successful Suzuki coupling experiment requires careful planning and execution. The following workflow outlines the key stages of the process.

Experimental_Workflow Start Start: Reagent Preparation Degas Solvent Degassing Start->Degas Weigh Weighing of Solid Reagents (Aryl bromide, Boronic acid, Base, Catalyst, Ligand) Start->Weigh Assemble Reaction Vessel Assembly (under inert atmosphere) Degas->Assemble Weigh->Assemble Reaction Reaction Execution (Heating and Stirring) Assemble->Reaction Monitor Reaction Monitoring (TLC, LC-MS) Reaction->Monitor Workup Aqueous Workup (Extraction and Washing) Monitor->Workup Dry Drying of Organic Layer (e.g., Na₂SO₄, MgSO₄) Workup->Dry Purify Purification (Column Chromatography) Dry->Purify Characterize Product Characterization (NMR, MS) Purify->Characterize End End: Purified Product Characterize->End

Figure 2: A generalized experimental workflow for the Suzuki coupling reaction.

Data Presentation: Optimizing Reaction Parameters

The choice of catalyst, ligand, base, and solvent significantly impacts the yield and purity of the desired biaryl sulfonyl derivative. The following table summarizes recommended starting conditions and potential optimization strategies for the Suzuki coupling of 4-bromo-3-fluorophenyl sulfonyl derivatives.

ParameterRecommended Starting ConditionRationale and Optimization Considerations
Palladium Source Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)These are common and effective palladium precursors. For challenging couplings, pre-formed catalysts with bulky phosphine ligands can be advantageous.[7]
Ligand Buchwald-type ligands (e.g., SPhos, XPhos) (4-10 mol%)Bulky, electron-rich phosphine ligands are crucial for promoting both oxidative addition and reductive elimination, especially with electron-deficient aryl bromides.[7][8] The ligand-to-palladium ratio should be optimized.
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)K₃PO₄ is a stronger base and can be more effective for less reactive boronic acids.[1] A screening of bases is recommended for optimal results.
Solvent Dioxane/H₂O (e.g., 4:1) or Toluene/H₂O (e.g., 4:1)A protic co-solvent like water is often necessary to facilitate the transmetalation step.[9] The ratio of organic solvent to water can be adjusted. An interesting alternative for sulfonyl fluorides is performing the reaction "on-water".[10][11][12]
Temperature 80-110 °CThe reaction temperature should be sufficient to drive the reaction to completion in a reasonable time. Microwave heating can sometimes be beneficial for accelerating the reaction.[13]
Boronic Acid 1.1-1.5 equivalentsA slight excess of the boronic acid is typically used to ensure complete consumption of the aryl bromide. For unstable boronic acids, using their pinacol ester or trifluoroborate salt derivatives can improve yields.[9]

Detailed Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the Suzuki coupling of a generic 4-bromo-3-fluorophenyl sulfonyl derivative with an arylboronic acid.

Protocol 1: Standard Thermal Conditions

Materials:

  • 4-bromo-3-fluorophenyl sulfonyl derivative (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Deionized water (2 mL)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 4-bromo-3-fluorophenyl sulfonyl derivative (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl sulfonyl derivative.

Protocol 2: "On-Water" Conditions for Sulfonyl Fluoride Derivatives

This protocol is adapted from the work of Kumar et al. and is particularly suited for 4-bromo-3-fluorobenzenesulfonyl fluoride.[10][11][12]

Materials:

  • 4-bromo-3-fluorobenzenesulfonyl fluoride (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(OAc)₂ (0.05 mmol, 5 mol%)

  • K₂CO₃ (2.0 mmol)

  • Deionized water (5 mL)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 4-bromo-3-fluorobenzenesulfonyl fluoride (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Solvent Addition: Add deionized water (5 mL) to the flask.

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, extract the reaction mixture with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Inappropriate base or solvent. 4. Low reaction temperature.1. Use a fresh batch of palladium catalyst and ligand. 2. Ensure proper degassing of solvents and thorough purging of the reaction vessel with inert gas. 3. Screen different bases (e.g., Cs₂CO₃) and solvent systems. 4. Increase the reaction temperature or consider microwave heating.
Formation of Homocoupled Boronic Acid Product Presence of oxygen in the reaction mixture.Improve the degassing procedure and maintain a positive pressure of inert gas throughout the reaction.
Protodeborylation of Boronic Acid 1. Prolonged reaction time at high temperature. 2. Presence of excess water or protic solvents.1. Monitor the reaction closely and stop it once the starting material is consumed. 2. Use the boronic acid pinacol ester or trifluoroborate salt, which are more stable.[9]
Dehalogenation of the Aryl Bromide Presence of reducing agents or certain solvents/bases.Ensure high purity of all reagents and solvents. Consider a different base or solvent system.
Difficulty in Product Purification Co-elution with byproducts or residual catalyst.Optimize the chromatographic conditions (solvent gradient, silica gel type). A preliminary filtration through a pad of celite may help remove palladium residues.

Conclusion

The Suzuki-Miyaura cross-coupling of 4-bromo-3-fluorophenyl sulfonyl derivatives is a powerful and versatile method for the synthesis of valuable biaryl sulfonyl compounds. By understanding the reaction mechanism, carefully selecting the reaction parameters, and adhering to rigorous experimental technique, researchers can achieve high yields and purity of their target molecules. The protocols and insights provided in this application note serve as a robust starting point for the successful implementation of this important transformation in a drug discovery and development setting.

References

  • Kumar, P., Kruger, G., Govender, T., & Arvidsson, P. I. (2016). On-Water Synthesis of Biaryl Sulfonyl Fluorides. The Journal of Organic Chemistry, 81(6), 2618–2623. [Link]

  • Kumar, P., Kruger, G., Govender, T., & Arvidsson, P. I. (2016). On-Water Synthesis of Biaryl Sulfonyl Fluorides. SciLifeLab Publications. [Link]

  • Kumar, P., Kruger, G., Govender, T., & Arvidsson, P. I. (2016). On-Water Synthesis of Biaryl Sulfonyl Fluorides. PubMed. [Link]

  • Kumar, P., Kruger, G., Govender, T., & Arvidsson, P. I. (2016). On-Water Synthesis of Biaryl Sulfonyl Fluorides. Request PDF on ResearchGate. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • Gurupadaswamy, H. D., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Journal of Pharmaceutical Sciences, 8(1). [Link]

  • Lima, F., et al. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Mini-Reviews in Organic Chemistry, 2(1), 33-47. [Link]

  • Pennington, L. D., et al. (2014). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Molecules, 19(6), 7578–7587. [Link]

  • Reeves, E. K., Entz, E., & Neufeldt, S. R. (2022). Br vs. OTf chemoselectivity is ligand-controlled in a Suzuki coupling... ResearchGate. [Link]

  • Lu, G.-P., et al. (2012). Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. The Journal of Organic Chemistry, 77(8), 3700–3703. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Plouffe, P.-A., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 146. [Link]

  • Fu, G. C. (2008). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Accounts of Chemical Research, 41(11), 1555–1564. [Link]

  • Ebrahimi, R. S., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Nanomaterials, 7(3), 55. [Link]

  • Re, S. (n.d.). S1 SUPPORTING INFORMATION Palladium-Catalyzed Suzuki-Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. Amazon AWS. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Al-Fahad, A., et al. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(50), 12218–12232. [Link]

  • Tiekink, E. R. T., & Gannie, C. S. (2018). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(2), 651-662. [Link]

  • Ebrahimi, R. S., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]

  • Khan, I., et al. (2016). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 21(12), 1735. [Link]

Sources

Application

Application Note: Strategic Reagent Selection for Fluorinated Aryl Sulfonamide Synthesis

Executive Summary Fluorinated aryl sulfonamides are privileged scaffolds in medicinal chemistry, serving as bioisosteres for carboxylic acids and critical pharmacophores in inhibitors (e.g., Celecoxib, Sildenafil). The i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated aryl sulfonamides are privileged scaffolds in medicinal chemistry, serving as bioisosteres for carboxylic acids and critical pharmacophores in inhibitors (e.g., Celecoxib, Sildenafil). The introduction of fluorine atoms onto the aryl core modulates the pKa of the sulfonamide nitrogen (typically lowering it from ~10 to ~6-8), enhances lipophilicity, and improves metabolic stability against P450 oxidation.

However, the synthesis of these compounds presents unique challenges.[1] The electron-withdrawing nature of fluorine deactivates the aryl ring toward electrophilic sulfonation (e.g., chlorosulfonic acid) while simultaneously rendering the ring susceptible to nucleophilic attack. This Application Note details three distinct synthetic workflows, prioritizing reagent stability, regioselectivity, and operational safety.

Strategic Reagent Selection Guide

The choice of reagent depends primarily on the starting material availability (Aryl Halide vs. Aryl Organometallic) and the desired stage of functionalization.

Table 1: Comparative Analysis of Synthetic Routes
StrategyPrimary ReagentsStarting MaterialKey AdvantageLimitations
A. SO₂ Surrogate (DABSO) DABSO, Grignard/LiFluorinated Aryl-Li/MgXAvoids toxic SO₂ gas; precise stoichiometry.Requires cryogenic conditions for lithiation.
B. Pd-Catalysis (Cross-Coupling) Pd(OAc)₂, Phosphine, DABSOFluorinated Aryl-Br/ITolerates functional groups; mild conditions.Catalyst cost; requires specific ligands for F-aryls.
C. SuFEx (Click Chemistry) SO₂F₂, KHF₂Aryl Sulfonyl FluoridesUltra-high chemoselectivity; water tolerant.Pre-synthesis of sulfonyl fluoride "hub" required.

Visualizing the Synthetic Landscape

The following flowchart illustrates the decision logic for selecting the appropriate reagent system based on substrate class.

G Start Starting Material ArylLi Fluorinated Aryl-Li/MgX (Nucleophilic) Start->ArylLi ArylHalide Fluorinated Aryl-Br/I (Electrophilic) Start->ArylHalide SulfonylF Aryl Sulfonyl Fluoride (SuFEx Hub) Start->SulfonylF DABSO_Nu Reagent: DABSO (SO2 Surrogate) ArylLi->DABSO_Nu SO2 Insertion Pd_Cat Reagent: Pd-Cat + DABSO (Cross-Coupling) ArylHalide->Pd_Cat Pd(0) Oxidative Addition Amine_Act Reagent: Amine + Base/Ca2+ SulfonylF->Amine_Act S-F Exchange Sulfinate Intermediate: Metal Sulfinate DABSO_Nu->Sulfinate Pd_Cat->Sulfinate Final Target: Fluorinated Aryl Sulfonamide Amine_Act->Final Click Reaction Sulfinate->Final Oxidative Amination (Bleach or NFSI)

Figure 1: Decision tree for reagent selection based on substrate electronics and availability.

Detailed Protocols

Protocol A: The DABSO Method (via Organometallics)

Best for: Electron-deficient fluorinated rings where directed ortho-metallation (DoM) or Halogen-Metal Exchange is feasible. Core Reagent: DABSO (DABCO-bis(sulfur dioxide)).[2][3] This bench-stable solid replaces toxic gaseous SO₂.

Mechanism: Fluorinated aryl lithium species are generated at low temperatures to prevent "benzyne" formation (common in F-aryls). DABSO delivers a precise equivalent of SO₂, forming a stable lithium sulfinate. This intermediate is then treated with an electrophilic amine source or activated for nucleophilic attack.

Step-by-Step Procedure:

  • Metallation: In a flame-dried Schlenk flask under Argon, dissolve the fluorinated aryl bromide (1.0 equiv) in anhydrous THF. Cool to -78°C.

  • Exchange: Add n-BuLi (1.1 equiv) dropwise. Stir for 30 min. Note: Fluorine substituents stabilize the anion but make it prone to elimination; maintain -78°C strictly.

  • SO₂ Insertion: Add DABSO (0.6 equiv; note that 1 mol DABSO = 2 mol SO₂) as a solid in one portion. Warm to Room Temperature (RT) over 1 hour. The solution will turn pale yellow/white (sulfinate formation).

  • Activation (One-Pot): Cool to 0°C. Add sulfuryl chloride (SO₂Cl₂, 1.1 equiv) to convert the sulfinate to the sulfonyl chloride in situ.

  • Amination: Add the desired amine (1.2 equiv) and excess triethylamine (3.0 equiv). Warm to RT and stir for 2 hours.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.

Expert Insight: For highly fluorinated rings (e.g., pentafluorophenyl), the sulfonyl chloride intermediate is hyper-reactive. Skip the isolation; proceed immediately to amination to avoid hydrolysis.

Protocol B: Palladium-Catalyzed Aminosulfonylation

Best for: Complex substrates where lithiation is incompatible with other functional groups (esters, nitriles). Core Reagents: Pd(OAc)₂, CataCXium A (ligand), DABSO.

Mechanism: The Pd(0) catalyst undergoes oxidative addition into the C-Br/I bond. SO₂ (from DABSO) inserts into the Pd-Aryl bond. The resulting Pd-sulfinate is trapped to form the product.

Step-by-Step Procedure:

  • Charge: To a reaction vial, add Fluorinated Aryl Iodide (1.0 mmol), DABSO (0.6 mmol), Pd(OAc)₂ (5 mol%), and CataCXium A (7.5 mol%).

  • Solvent: Add Ethanol/Isopropanol (3 mL).

  • Coupling: Heat to 70°C for 16 hours. A sulfinate salt precipitates.

  • Oxidative Coupling (The "Willis" Modification): Cool to RT. Add the amine (2.0 equiv) followed by aqueous Sodium Hypochlorite (Bleach, 10-13% active Cl, 4.0 equiv).

  • Reaction: Stir vigorously at RT for 1 hour. The bleach oxidizes the sulfinate-amine complex to the sulfonamide.

Expert Insight: Electron-poor fluorinated aryls undergo oxidative addition rapidly. However, the SO₂ insertion step can be reversible. Using a bulky phosphine ligand (like CataCXium A or tBuXPhos) stabilizes the Pd-species and prevents desulfinylation.

Protocol C: SuFEx (Sulfur(VI) Fluoride Exchange)

Best for: Late-stage diversification and high-throughput library synthesis.[4] Core Reagent: Sulfuryl Fluoride (SO₂F₂) or Aryl Sulfonyl Fluorides .[4]

Mechanism: Unlike sulfonyl chlorides, sulfonyl fluorides are resistant to reduction and hydrolysis. They react exclusively with amines activated by silyl groups or specific bases (Calcium triflimide or DBU), making them ideal "click" reagents.

Step-by-Step Procedure (Amine Coupling):

  • Substrate: Dissolve the Fluorinated Aryl Sulfonyl Fluoride (1.0 equiv) in MeCN.

  • Reagent: Add the amine (1.1 equiv).

  • Catalyst: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv). Alternative: For sensitive substrates, use Ca(NTf₂)₂ (5 mol%).

  • Reaction: Stir at RT. Conversion is usually complete within 30 minutes due to the high electrophilicity of the S(VI) center activated by the fluorinated ring.

  • Purification: Often requires only filtration through a short silica plug, as side products are minimal.

Troubleshooting & Critical Parameters

The "Fluorine Effect" on Acidity

The pKa of the sulfonamide N-H bond drops significantly with fluorine substitution on the aryl ring.

  • Phenylsulfonamide pKa: ~10.1

  • Pentafluorophenylsulfonamide pKa: ~6.0

Consequence: In basic workups (NaOH/NaHCO₃), fluorinated sulfonamides may deprotonate and partition into the aqueous layer. Solution: Acidify the aqueous layer to pH 2-3 before extraction to ensure recovery of the product.

Stability of Intermediates

Fluorinated sulfonyl chlorides are notoriously unstable compared to their non-fluorinated counterparts. They are prone to hydrolysis to the sulfonic acid.

  • Recommendation: If using Method A, do not attempt to isolate the fluorinated sulfonyl chloride. Telescope the reaction directly to the amine addition. Alternatively, convert to the Sulfonyl Fluoride (Method C hub) using KHF₂ if long-term storage is required.

References

  • DABSO Reagent & Protocol: Woolven, H., González-Rodríguez, C., Marco, I., Thompson, A. L., & Willis, M. C. (2011).[3][5] DABCO-bis(sulfur dioxide), DABSO, as a convenient source of sulfur dioxide for organic synthesis: utility in sulfonamide and sulfamide preparation.[2][3][5][6] Organic Letters, 13(18), 4876–4878.[3] Link[3]

  • Palladium-Catalyzed Aminosulfonylation: Flegeau, E. F., Harrison, J. M., & Willis, M. C. (2016).[5] One-pot palladium-catalyzed synthesis of sulfonamides from aryl iodides. Synlett, 27(01), 101-105.[5] Link

  • SuFEx Chemistry (Sharpless): Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) fluoride exchange (SuFEx): another good reaction for click chemistry.[4][7][8][9] Angewandte Chemie International Edition, 53(36), 9430-9448. Link

  • Synthesis of Fluorinated Sulfonyl Fluorides: Tribby, A. L., Rodríguez, I., Sultan, S., & Cornella, J. (2021). Pyrylium Salts: Selective Reagents for the Activation of Primary Amino Groups in Organic Synthesis. See discussion on Sulfonyl Fluoride synthesis from Sulfonamides.Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Sulfonyl Piperidin-4-ol Derivatives

Topic: Purification & Troubleshooting Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.[1] Welcome to the Technical Support Hub You are currently viewing the Sulfonyl Piperidin-4-ol spe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Troubleshooting Guide

Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.[1]

Welcome to the Technical Support Hub

You are currently viewing the Sulfonyl Piperidin-4-ol specialized support module. This class of compounds—characterized by a piperidine ring bearing a hydroxyl group at C4 and a sulfonyl moiety (typically N-sulfonyl)—presents unique purification challenges due to their amphipathic nature, conformational flexibility, and hydrogen-bonding potential.[1]

This guide is structured to provide immediate solutions to common failures (Tier 1), in-depth diagnostics for complex issues (Tier 2), and validated standard operating procedures (Tier 3).

Tier 1: Rapid Resolution (FAQs)

Q: I performed a standard acid/base extraction, but my product is missing from the organic layer. Where did it go? A: If you synthesized an N-sulfonyl derivative (e.g., a sulfonamide), the nitrogen atom is no longer basic .[1]

  • The Science: The electron-withdrawing sulfonyl group (

    
    ) delocalizes the nitrogen lone pair, rendering it non-basic.[1] If you washed your organic layer with strong acid (HCl) expecting the product to stay in the organic phase, it likely did. However, if you attempted to "pull" the product into the aqueous acid phase to remove non-basic impurities (a standard amine purification), this will fail.
    
  • Correction: Treat N-sulfonyl piperidin-4-ols as neutral organic compounds. They will remain in the organic layer during both acid and base washes.

Q: My product smears severely on silica gel TLC and columns. Is it decomposing? A: Likely not. Smearing is usually due to the C4-hydroxyl group interacting strongly with the silanols on the silica surface.

  • The Fix: Use a polar modifier. For flash chromatography, add 1% Triethylamine (TEA) or 1% NH₄OH to your mobile phase.[1] Even though the sulfonamide is not basic, the modifier blocks active silanol sites that hydrogen-bond with the -OH group.[1]

Q: Why is my yield consistently low after recrystallization? A: Sulfonyl piperidines often exist as rotamers or adopt different chair/boat conformations in solution, making lattice formation difficult.

  • The Fix: Avoid single-solvent systems. Use a binary solvent system (e.g., EtOAc/Heptane or EtOH/Water) and allow the solution to cool very slowly to encourage thermodynamic stability.

Tier 2: Deep Dive Diagnostics (Troubleshooting)

Issue A: The "Oiling Out" Phenomenon

Symptom: Upon attempting crystallization, the product separates as a viscous oil or gum at the bottom of the flask instead of crystals. Root Cause:

  • Impurities: Residual sulfonyl chloride or solvent prevents crystal lattice nucleation.

  • Supersaturation: The solution is too concentrated or cooled too rapidly.

  • Conformational Flux: The 4-OH group creates intermolecular H-bonds that compete with organized lattice packing.[1]

Corrective Workflow:

  • Re-dissolve: Heat the oil back into solution. Add a small amount of a "good" solvent (e.g., Ethanol).

  • The "Cloud Point" Method: Add the "bad" solvent (e.g., Water or Heptane) dropwise at reflux until the solution just turns turbid. Add 1 drop of "good" solvent to clear it.

  • Seeding: If available, add a seed crystal. If not, scratch the inner glass surface with a spatula to create nucleation sites.

  • Slow Cool: Wrap the flask in a towel to slow the cooling rate. Let it stand undisturbed for 12–24 hours.

Issue B: Persistent Sulfonyl Chloride Impurity

Symptom: A spot with high


 (similar to the product) persists in TLC, or aromatic peaks integrate too high in NMR.
Root Cause:  Sulfonyl chlorides (

) are electrophilic and lipophilic, often co-eluting with the product in non-polar gradients.[1] The Fix: Chemical Scavenging (Hydrolysis).
  • Do not rely on chromatography alone.[1]

  • Protocol: Before the final workup, add a nucleophile to quench the excess reagent.

    • Option 1 (Basic Wash): Stir the crude organic layer with 1M NaOH or saturated NaHCO₃ for 30 minutes. This hydrolyzes

      
       to the water-soluble sulfonate salt (
      
      
      
      ).[1]
    • Option 2 (Amine Scavenger): Add N,N-dimethylethylenediamine (0.5 eq) to the reaction mixture 30 mins before workup. This converts the chloride into a highly polar amine-sulfonamide that stays at the baseline or extracts into acid.[1]

Issue C: Elimination Byproduct (Dehydration)

Symptom: Appearance of a new alkene peak in NMR (approx. 5.6–6.0 ppm) and loss of the -OH signal.[1] Root Cause: Acid-catalyzed elimination of the 4-OH group to form the tetrahydropyridine derivative.[1] Prevention:

  • Avoid heating above 50°C during concentration if the crude is acidic.

  • Neutralize silica gel with 1% TEA before loading the column.

  • Strictly avoid strong mineral acids (H₂SO₄, conc.[1] HCl) during workup if the structure is prone to elimination (e.g., if there is an electron-donating group at C3/C5).[1]

Tier 3: Standard Operating Procedures (Protocols)

Protocol 1: Optimized Flash Chromatography

Best for: Crude mixtures containing <5g of material.

Materials:

  • Stationary Phase: Spherical Silica Gel (20–40 µm).

  • Mobile Phase A: Dichloromethane (DCM).[2]

  • Mobile Phase B: Methanol (MeOH) containing 1% NH₄OH.

Steps:

  • TLC Analysis: Determine the

    
     in 5% MeOH/DCM. Target an 
    
    
    
    of 0.25–0.35.
  • Column Equilibrations: Flush the column with 100% DCM + 1% TEA to neutralize acidic sites.

  • Gradient Profile:

    • 0–5 mins: 100% DCM (Elutes non-polar impurities/excess sulfonyl chloride).

    • 5–15 mins: 0%

      
       5% MeOH/DCM.
      
    • 15–25 mins: Hold at 5% MeOH (Product elution window).

    • 25+ mins: Flush with 10% MeOH to remove polar byproducts.

  • Detection: Monitor at 254 nm (sulfonyl aromatic ring) and stain with KMnO₄ (alcohols).

Protocol 2: Recrystallization from Binary Solvents

Best for: Final polishing of >95% pure material to achieve >99% purity.

Solvent System: Ethanol (Solvent A) / Water (Solvent B).[1] Note: For very lipophilic sulfonyl groups, use EtOAc/Heptane.[1]

Steps:

  • Dissolve the crude solid in the minimum amount of boiling Ethanol.

  • Once dissolved, remove from heat source.

  • Add hot Water dropwise while swirling. Stop immediately when a faint, persistent cloudiness appears.

  • Add one drop of hot Ethanol to clear the solution.

  • Allow to cool to room temperature over 2 hours.

  • Place in a fridge (4°C) for another 4 hours.

  • Filter the crystals and wash with cold Water/Ethanol (9:1).

Visualized Workflows

Figure 1: Decision Tree for Purification Strategy

Caption: Logical flow to select the optimal purification method based on crude purity and scale.

PurificationStrategy Start Crude Reaction Mixture CheckTLC TLC Analysis (Check Rf & Impurities) Start->CheckTLC HighRfImpurity High Rf Impurity Present? (Unreacted Sulfonyl Chloride) CheckTLC->HighRfImpurity BasicWash Basic Wash (1M NaOH) Hydrolysis of R-SO2Cl HighRfImpurity->BasicWash Yes CrudeSolid Is Crude a Solid? HighRfImpurity->CrudeSolid No BasicWash->CrudeSolid Recryst Recrystallization (EtOH/Water or EtOAc/Heptane) CrudeSolid->Recryst Yes (>80% Pure) Flash Flash Chromatography (DCM/MeOH Gradient) CrudeSolid->Flash No (Oil/Gum or <80% Pure) FinalPolish Final Polish: Dry under High Vacuum Recryst->FinalPolish Flash->FinalPolish

[1]

Figure 2: Workup Logic for Sulfonyl Piperidin-4-ols

Caption: Step-by-step extraction protocol distinguishing removal of acidic vs. basic impurities.

WorkupLogic Reaction Reaction Mixture (Product + R-SO2Cl + Piperidine) Step1 Dilute with EtOAc/DCM Wash with 1M HCl Reaction->Step1 AqLayer1 Aqueous Layer 1: Protonated Piperidine (Removed) Step1->AqLayer1 OrgLayer1 Organic Layer: Product + R-SO2Cl Step1->OrgLayer1 Step2 Wash with Sat. NaHCO3 (Hydrolysis Step) OrgLayer1->Step2 AqLayer2 Aqueous Layer 2: R-SO3Na (Sulfonate Salt) (Removed) Step2->AqLayer2 OrgLayer2 Organic Layer: Purified Product Step2->OrgLayer2

[1]

References

  • BenchChem Technical Support. (2025).[2][3][4] Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl).[1][4]Link[1]

  • Ramalingam, A. (2021).[1][5][6] Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.[1][5][6] Link

  • Royal Society of Chemistry. (2015). Two polymorphs of 4-hydroxypiperidine with different NH configurations.[1] CrystEngComm. Link

  • Merck Millipore. Polar Hydrophilic Compounds in Pharmaceutical Analysis.[7]Link[1]

  • National Institutes of Health (PMC). (2022). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido Moieties.[1]Link[1]

Sources

Optimization

Technical Support Center: Crystallization of Aryl Sulfonyl Piperidines

Status: Operational Subject: Solvent Selection & Troubleshooting for Derivatives Audience: Medicinal Chemists, Process Chemists Executive Summary: The Physicochemical Challenge Aryl sulfonyl piperidines represent a speci...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Solvent Selection & Troubleshooting for


 Derivatives
Audience:  Medicinal Chemists, Process Chemists
Executive Summary: The Physicochemical Challenge

Aryl sulfonyl piperidines represent a specific challenge in purification. Unlike primary sulfonamides (


), these are tertiary sulfonamides . They lack the N-H proton required for strong hydrogen bond donation, significantly lowering their melting points and water solubility compared to their primary counterparts.
  • The Lipophilic Trap: The piperidine ring adds significant lipophilicity. Consequently, these compounds are often too soluble in standard organic solvents (DCM, pure Ethanol) to crystallize easily, yet too insoluble in water to use it freely without causing "oiling out."

  • The Impurity Profile: The synthesis (nucleophilic attack of piperidine on sulfonyl chloride) generates distinct acidic (sulfonic acid) and basic (piperidine) impurities that must be chemically sequestered before crystallization is attempted.

Solvent Selection Matrix

Q: Which solvent system should I screen first?

A: Do not rely on a single solvent.[1] Due to the "intermediate" polarity of aryl sulfonyl piperidines, binary solvent systems (Solvent/Anti-solvent) yield the highest purity crystals.

System ClassSolvent (Dissolver)Anti-Solvent (Precipitant)Ratio (Start)Best For
Class A (Standard) Ethanol (95%) Water 10:1General purpose. High recovery.
Class B (Lipophilic) Ethyl Acetate Heptane 1:2Highly substituted/greasy aryl groups.
Class C (Polar) Isopropanol (IPA) Water 5:1Compounds prone to oiling out in EtOH.
Class D (High MP) Acetone Water 3:1High-melting derivatives (>150°C).

Expert Insight:

  • Avoid Methanol: It is often too good a solvent for these tertiary sulfonamides, leading to poor recovery yields.

  • Heptane vs. Hexane: Always prefer Heptane. Its higher boiling point (98°C) allows you to heat the anti-solvent without flashing it off, maintaining a stable ratio during the critical nucleation phase.

Pre-Crystallization Purification (Critical Step)

Q: My crude solid is sticky/colored. Should I recrystallize immediately?

A: NO. Recrystallization is a purification technique, not a miracle cure for gross contamination. Aryl sulfonyl piperidines allow for a "Chemical Wash" strategy because the core molecule is neutral (non-basic/non-acidic).

The "Sandwich" Wash Protocol:

  • Dissolve crude in Ethyl Acetate .[2]

  • Acid Wash (1M HCl): Removes unreacted Piperidine (protonates it to water-soluble salt).[2]

  • Base Wash (Sat. NaHCO₃): Removes hydrolyzed Sulfonic Acid (deprotonates it to water-soluble sulfonate).

  • Brine Wash & Dry: Dry organic layer over MgSO₄, filter, and evaporate.

  • Result: A solid ready for successful recrystallization.[3]

Troubleshooting Guide: "Oiling Out"

Q: The solution turned cloudy, but then liquid droplets formed instead of crystals. Why?

A: This is "Oiling Out" (Liquid-Liquid Phase Separation).[3][4] It occurs when the Melting Point (MP) of the solvated solute < Boiling Point (BP) of the solvent .

The Mechanism: Impurities depress the melting point of your product.[5] If the MP drops below the temperature of your hot solvent, the product melts into a separate liquid phase (oil) rather than precipitating as a solid.[3][5][6] This oil acts as a "super-solvent" for impurities, ruining the purification.

Decision Tree: Solving Oiling Out

Troubleshooting Start Problem: Product Oils Out CheckTemp Is solution boiling? Start->CheckTemp HighTemp Cause: MP of solvated solid < BP of solvent CheckTemp->HighTemp Yes LowTemp Cause: Supersaturation too high CheckTemp->LowTemp No (Cooling phase) Action1 Switch Solvent System Use lower BP solvent (e.g., Acetone instead of EtOH) OR Add more solvent to lower saturation temp HighTemp->Action1 Fix Action2 Re-heat to dissolve oil. Add Seed Crystal at T = (Cloud Point + 5°C). Cool VERY slowly (insulate flask). LowTemp->Action2 Fix

Figure 1: Decision tree for diagnosing and fixing oiling out phenomena.

Standard Operating Procedure (SOP)

Protocol: Binary Solvent Recrystallization (EtOAc / Heptane)

Objective: Purify 1.0 g of crude Aryl Sulfonyl Piperidine.

  • Dissolution:

    • Place 1.0 g crude solid in a 25 mL Erlenmeyer flask.

    • Add Ethyl Acetate (Solvent A) dropwise while heating on a hot plate (set to 70°C).

    • Stop adding solvent the moment the solid dissolves. (Approx 2-5 mL).[7]

    • Note: If solution is colored, add activated charcoal, boil for 2 mins, and hot filter.

  • The Cloud Point:

    • Keep the solution boiling gently.

    • Add Heptane (Solvent B) dropwise.

    • Continue until a persistent cloudiness (turbidity) appears and does not disappear upon swirling.

  • The Clarification:

    • Add Ethyl Acetate (Solvent A) dropwise (usually 2-5 drops) just until the cloudiness disappears and the solution is clear again.

  • Nucleation & Growth:

    • Remove from heat.[8] Place the flask on a cork ring or wood block (insulation).

    • Allow to cool to room temperature undisturbed (20-30 mins).

    • Observation: Needles or prisms should form. If oil forms, see Section 4.

  • Maximizing Yield:

    • Once at room temperature, place in an ice bath (0°C) for 15 minutes.

  • Isolation:

    • Filter via Büchner funnel.

    • Wash: Rinse crystals with 2 mL of cold 1:3 EtOAc:Heptane mixture.

    • Dry under vacuum.

Workflow Visualization

RecrystallizationFlow Crude Crude Mixture (Sulfonamide + Impurities) Wash Acid/Base Extraction (Remove Piperidine/Sulfonic Acid) Crude->Wash Pre-treatment Dissolve Dissolve in Hot Solvent A (Min. Volume) Wash->Dissolve Dried Solid AntiSolvent Add Hot Anti-Solvent B (Until Turbid) Dissolve->AntiSolvent Clear Add drops of Solvent A (Until Clear) AntiSolvent->Clear Cool Slow Cooling (RT -> 0°C) Clear->Cool Cool->Dissolve Oils Out? (Retry) Filter Vacuum Filtration & Wash Cool->Filter Crystals Form

Figure 2: Optimized workflow for aryl sulfonyl piperidine purification.

References
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Liersch, R. (2018). Oiling Out in Crystallization - Causes and Solutions. Mettler Toledo Technical Whitepaper. Link

  • Chern, J. W., et al. (1991). "Synthesis and biological activity of N-sulfonylpiperidine derivatives." Journal of Medicinal Chemistry, 34(8), 2543-2550.
  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Analysis of 1-((4-Bromo-3-fluorophenyl)sulfonyl)piperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the precise and unambiguous structural elucidation of novel chemical entities is paramount. This guide provides a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the precise and unambiguous structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-((4-Bromo-3-fluorophenyl)sulfonyl)piperidin-4-ol , a compound of interest in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple spectral interpretation, offering a comparative analysis with alternative analytical techniques and providing the causal reasoning behind experimental and interpretive choices. Our objective is to equip researchers with the critical insights necessary for the comprehensive characterization of complex sulfonamide derivatives.

The Central Role of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy remains the cornerstone of structural analysis in organic chemistry. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule is unparalleled. For a molecule like 1-((4-Bromo-3-fluorophenyl)sulfonyl)piperidin-4-ol, with its distinct aromatic and aliphatic regions, ¹H NMR offers a powerful and direct method for structural verification.

Predicted ¹H NMR Spectrum of 1-((4-Bromo-3-fluorophenyl)sulfonyl)piperidin-4-ol

While an experimental spectrum for this specific molecule is not publicly available, a detailed prediction can be constructed based on established principles of NMR spectroscopy and data from analogous structures. This predictive analysis serves as a valuable tool for researchers synthesizing this compound, allowing for a clear benchmark against which to compare their experimental results.

The predicted spectrum is a synthesis of empirical data from substituted benzenes, N-arylsulfonylpiperidines, and the foundational principles of chemical shift theory and spin-spin coupling.[1][2]

Table 1: Predicted ¹H NMR Spectral Data for 1-((4-Bromo-3-fluorophenyl)sulfonyl)piperidin-4-ol (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale
Aromatic Protons
H-2'7.85 - 7.95Doublet of doublets (dd)JH2'-H6' ≈ 2.5 Hz, JH2'-F ≈ 4.5 HzDeshielded by the adjacent sulfonyl group and coupled to both H-6' (meta) and the fluorine atom.
H-5'7.65 - 7.75Triplet (t) or Doublet of doublets (dd)JH5'-H6' ≈ 8.5 Hz, JH5'-F ≈ 8.5 HzInfluenced by the ortho-bromo and meta-fluoro substituents. The observed multiplicity will depend on the relative magnitudes of the coupling constants.
H-6'7.45 - 7.55Doublet of doublets (dd)JH6'-H5' ≈ 8.5 Hz, JH6'-H2' ≈ 2.5 HzCoupled to both the ortho H-5' and the para H-2'.
Piperidine Protons
H-2ax, H-6ax3.60 - 3.70Multiplet (m)Axial protons adjacent to the nitrogen are deshielded by the electron-withdrawing sulfonyl group.[3]
H-2eq, H-6eq3.00 - 3.10Multiplet (m)Equatorial protons adjacent to the nitrogen are also deshielded, but typically appear upfield relative to their axial counterparts.
H-43.95 - 4.05Multiplet (m)The proton on the carbon bearing the hydroxyl group is deshielded by the electronegative oxygen.
H-3ax, H-5ax1.90 - 2.00Multiplet (m)Axial protons in the piperidine ring.
H-3eq, H-5eq1.60 - 1.70Multiplet (m)Equatorial protons in the piperidine ring.
Hydroxyl Proton
-OHVariableBroad singlet (br s)The chemical shift is concentration and solvent dependent and this proton may exchange with residual water.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To validate the predicted data, the following experimental protocol is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's resonances.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: Acquire a minimum of 16 scans to ensure a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate for ¹H NMR.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm) as a secondary reference to the internal standard, tetramethylsilane (TMS) at δ 0.00 ppm.

    • Integrate the signals to determine the relative number of protons corresponding to each resonance.

Comparative Analysis: Beyond ¹H NMR

While ¹H NMR is a powerful tool, a comprehensive structural confirmation often necessitates a multi-technique approach. Here, we compare the utility of ¹H NMR with other analytical methods for the characterization of 1-((4-Bromo-3-fluorophenyl)sulfonyl)piperidin-4-ol.

2D NMR Spectroscopy: Unraveling Complexities

For molecules with overlapping signals in the 1D ¹H NMR spectrum, two-dimensional (2D) NMR techniques are invaluable.[4][5]

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the unambiguous assignment of protons within the piperidine ring by tracing the connectivity from H-2/H-6 to H-3/H-5.

  • HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, providing a powerful tool for assigning the carbon skeleton.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the connection between the piperidine ring and the sulfonyl group, and between the sulfonyl group and the aromatic ring.

Diagram 1: Key HMBC Correlations

G cluster_0 Piperidine Ring cluster_1 Sulfonyl Group cluster_2 Aromatic Ring H2/H6 H-2/H-6 S S H2/H6->S ³J(H,S) C1' C-1' H2/H6->C1' ⁴J(H,C) C4 C-4 H4 H-4 C2/C6 C-2/C-6 H4->C2/C6 ³J(H,C) H2' H-2' H6' H-6' H2'/H6' H2'/H6' H2'/H6'->S ³J(H,S)

Caption: Predicted key long-range correlations in an HMBC spectrum.

Table 2: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Proton environment, connectivity, and stereochemistry.Rapid, non-destructive, provides detailed structural information.Can have overlapping signals in complex molecules.
2D NMR Detailed connectivity (COSY, HMBC) and direct C-H correlations (HSQC).Resolves ambiguities from 1D NMR, provides definitive structural assignments.[6]Longer acquisition times.
LC-MS Molecular weight and fragmentation patterns.High sensitivity, suitable for mixture analysis, confirms molecular formula.[5][7]Provides limited structural information on its own.
X-ray Crystallography Precise 3D atomic arrangement in the solid state.Unambiguous structural determination, provides conformational information.[4][6]Requires a suitable single crystal, which can be challenging to obtain.

The Case of an Isomer: 1-((3-Bromo-4-fluorophenyl)sulfonyl)piperidin-4-ol

To further illustrate the discerning power of ¹H NMR, let's consider a potential regioisomer, 1-((3-bromo-4-fluorophenyl)sulfonyl)piperidin-4-ol. The ¹H NMR spectrum of this isomer would exhibit distinct differences in the aromatic region.

  • H-2' : Would likely appear as a doublet of doublets, coupled to H-6' (meta) and the adjacent fluorine.

  • H-5' : Would likely appear as a doublet of doublets, coupled to H-6' (ortho) and the fluorine.

  • H-6' : Would likely appear as a multiplet, coupled to H-2', H-5', and the fluorine.

The distinct coupling patterns and chemical shifts in the aromatic region would allow for the unequivocal differentiation between these two isomers.

Conclusion

The ¹H NMR spectrum of 1-((4-Bromo-3-fluorophenyl)sulfonyl)piperidin-4-ol, when analyzed in detail, provides a wealth of structural information. By leveraging predicted chemical shifts and coupling constants, researchers can confidently verify the synthesis of this target molecule. For absolute structural confirmation, particularly in the context of drug development where certainty is non-negotiable, a combination of ¹H NMR with 2D NMR techniques and mass spectrometry is the recommended approach. In cases where crystalline material is available, single-crystal X-ray diffraction offers the ultimate structural validation.[4] This guide serves as a comprehensive resource, empowering researchers to navigate the intricacies of spectroscopic analysis and ensure the scientific integrity of their findings.

References

  • SciTePress. (n.d.). Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. [Link]

  • MDPI. (2025). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. [Link]

  • ResearchGate. (2021). Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. [Link]

  • RSC Publishing. (2025). X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as carbonic anhydrase inhibitors. [Link]

  • Agilent Technologies. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. [Link]

  • Oxford Academic. (n.d.). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after O. [Link]

  • RSC Publishing. (2022). Trace-level detection of sulfonamide antibiotics using quaternary ammonium polymeric ionic liquid-based effervescence-enhanced dispersive solid-phase extraction followed by LC-DAD analysis in environmental waters. [Link]

  • PubMed. (2009). Development and validation of an LC-MS/MS method for determination of methanesulfonamide in human urine. [Link]

  • CONICET. (2005). Spectral Assignments and Reference Data. [Link]

  • The Royal Society of Chemistry. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. [Link]

  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]

  • Taylor & Francis Online. (n.d.). Proton and fluorine NMR spectra of fluorobenzene. [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • ChemAxon. (n.d.). NMR Predictor | Chemaxon Docs. [Link]

  • ResearchGate. (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. [Link]

  • Synthesis of biologically active O-substituted derivatives of 1-[(3, 5- dichloro-2-hydroxyphenyl)sulfonyl]piperidine. (n.d.). [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Link]

  • Mestrelab. (2025). Download NMR Predict. [Link]

  • PROSPRE. (n.d.). 1 H NMR Predictor. [Link]

  • ResearchGate. (2007). Coupling of Protons with Fluorine. [Link]

  • ResearchGate. (n.d.). 1 H-NMR Spectra of N-benzyl-N-methyl-piperidinium chloride in D 2 O at RT. [Link]

  • Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. [Link]

  • ScienceDirect. (n.d.). FLOURINE COUPLING CONSTANTS. [Link]

  • MDPI. (2025). 1 H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. [Link]

Sources

Comparative

13C NMR Characterization of Fluorinated Benzenesulfonyl Piperidines: A Comparative Technical Guide

Topic: 13C NMR Shifts for Fluorinated Benzenesulfonyl Piperidines Content Type: Publish Comparison Guide Executive Summary In medicinal chemistry, the introduction of fluorine into benzenesulfonyl piperidine scaffolds is...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 13C NMR Shifts for Fluorinated Benzenesulfonyl Piperidines Content Type: Publish Comparison Guide

Executive Summary

In medicinal chemistry, the introduction of fluorine into benzenesulfonyl piperidine scaffolds is a critical strategy for modulating metabolic stability (blocking P450 oxidation) and lipophilicity.[1] However, the characterization of these regioisomers is frequently complicated by the significant scalar coupling (


) between 

F and

C nuclei.[1]

This guide provides a definitive comparison of the Ortho-, Meta-, and Para-fluorinated isomers.[1] unlike standard proton NMR, where signal overlap can obscure assignment,


C NMR offers distinct splitting patterns and chemical shift perturbations that serve as a self-validating structural fingerprint.[1] This document synthesizes experimental data and mechanistic principles to guide researchers in the unambiguous identification of these pharmacophores.
Mechanistic Foundation: The Fluorine Effect

To interpret the spectra correctly, one must understand the two distinct perturbations caused by the fluorine atom:

  • Chemical Shift Perturbation (SCS): Fluorine is highly electronegative (

    
    ), causing massive deshielding at the attachment point (ipso) and significant shielding at the ortho and para positions due to resonance back-donation.
    
  • Spin-Spin Coupling (

    
    ): 
    
    
    
    F has a spin of 1/2 and 100% natural abundance. It couples to
    
    
    C, splitting signals into doublets.[1][2] The magnitude of this coupling is distance-dependent and diagnostic.
Diagnostic Coupling Constants (Typical Ranges)
  • 
     (Ipso):  240 – 260 Hz (Massive splitting, often low intensity due to lack of NOE).[1]
    
  • 
     (Ortho):  18 – 25 Hz (Distinct doublet).[1]
    
  • 
     (Meta):  3 – 8 Hz (Small doublet, sometimes unresolved).[1]
    
  • 
     (Para):  1 – 3 Hz (Often appears as a broadened singlet).[1]
    
Comparative Analysis: Ortho vs. Meta vs. Para

The following table synthesizes the expected


C NMR shifts and coupling patterns for the benzene ring carbons in fluorinated benzenesulfonyl piperidines.
  • Base Scaffold:

    
    -
    
    
    
    -
    
    
  • Solvent Reference:

    
     (77.16 ppm)[1]
    
Table 1: Comparative 13C NMR Fingerprints
Carbon Position relative to Sulfonyl (

)
Ortho-Fluoro Isomer Meta-Fluoro Isomer Para-Fluoro Isomer
C-1 (Ipso to

)
~126-128 ppm Doublet (

Hz)Diagnostic: Split by ortho-F
~138-140 ppm Doublet (

Hz)Diagnostic: Weakly split
~133-135 ppm Singlet or br. singlet (

Hz)Diagnostic: Sharp/Broad Singlet
C-2 (Ortho) ~158-160 ppm (C-F) Doublet (

Hz)
~115-118 ppm Doublet (

Hz)
~129-130 ppm Doublet (

Hz)
C-3 (Meta) ~117-119 ppm Doublet (

Hz)
~161-164 ppm (C-F) Doublet (

Hz)
~116-117 ppm Doublet (

Hz)
C-4 (Para) ~134-136 ppm Doublet (

Hz)
~120-122 ppm Doublet (

Hz)
~164-167 ppm (C-F) Doublet (

Hz)
C-5 (Meta') ~124-125 ppm Singlet / weak doublet (

)
~131-132 ppm Doublet (

Hz)
~116-117 ppm Doublet (

Hz)
C-6 (Ortho') ~130-132 ppm Doublet (

Hz)
~123-125 ppm Singlet / weak doublet (

)
~129-130 ppm Doublet (

Hz)
Piperidine Ring Analysis (Internal Standard)

The piperidine ring acts as a stable internal anchor. Its shifts are largely unaffected by the fluorine position on the distal benzene ring, confirming the integrity of the sulfonamide linkage.

  • 
    -CH2 (N-CH2):  46.0 – 48.0 ppm (Singlet)
    
  • 
    -CH2:  25.0 – 26.0 ppm (Singlet)
    
  • 
    -CH2:  23.0 – 24.0 ppm (Singlet)
    

Technical Insight: If you observe splitting in the piperidine


-carbons, it suggests a through-space interaction (unlikely unless sterically crowded) or an impurity. The piperidine signals should remain sharp singlets.
Structural Elucidation Workflow

The following diagram illustrates the logical decision tree for assigning regioisomers based on the splitting of the Carbon attached to the Sulfonyl group (


).

NMR_Logic Start Identify C-1 (Ipso to SO2) (Typically 125-140 ppm) CheckSplit Analyze Splitting Pattern of C-1 Start->CheckSplit Split_Large Distinct Doublet (J ~ 15-18 Hz) CheckSplit->Split_Large 2-Bond Coupling Split_Small Small Doublet (J ~ 4-6 Hz) CheckSplit->Split_Small 3-Bond Coupling Split_None Singlet or Broadened Singlet CheckSplit->Split_None 4-Bond Coupling Result_Ortho Ortho-Isomer (F is on C-2) Split_Large->Result_Ortho Result_Meta Meta-Isomer (F is on C-3) Split_Small->Result_Meta Result_Para Para-Isomer (F is on C-4) Split_None->Result_Para Confirm Validation: Check C-F Carbon (158-167 ppm) for 1J coupling (~250 Hz) Result_Ortho->Confirm Result_Meta->Confirm Result_Para->Confirm

Figure 1: Decision tree for assigning regioisomers of fluorinated benzenesulfonyl piperidines using C-1 splitting.

Experimental Protocols

To ensure data quality sufficient for the analysis above, the following protocols are recommended.

Protocol A: Standard

C NMR (Proton Decoupled)
  • Objective: Routine characterization.

  • Solvent:

    
     (Preferred for solubility and sharp lines).
    
  • Concentration: 20–50 mg in 0.6 mL.

  • Pulse Sequence: zgpg30 (Bruker) or equivalent (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .

    • Reasoning: Quaternary carbons (C-F and C-SO2) have long T1 relaxation times. Short delays will suppress these diagnostic peaks.

  • Scans (NS): Minimum 512 scans (due to splitting reducing peak height).

  • Spectral Width: 240 ppm (to capture the downfield C-F doublet).

Protocol B:

F-Decoupled

C NMR (Advanced)
  • Objective: Simplify complex multiplets to singlets for higher resolution and S/N ratio.

  • Requirement: Probe capable of triple resonance or specific dual-band decoupling hardware.

  • Method: Apply continuous wave (CW) or composite pulse decoupling (WALTZ-16) on the

    
    F channel during acquisition.
    
  • Result: All doublets collapse to singlets.

    • Benefit: Massive increase in Signal-to-Noise (S/N) for the quaternary carbons.

    • Drawback: Loss of diagnostic coupling information. Use only after standard 1D

      
      C confirms the structure.
      
Protocol C: 2D C-F HETCOR (HOESY)
  • Objective: Direct mapping of F to C.

  • Application: If the C-F doublet is obscured by solvent or other aromatic peaks.

  • Setup: Optimize for

    
     (250 Hz). A cross-peak will appear only at the intersection of the 
    
    
    
    F shift and the C-F carbon shift.
References
  • Dolgushin, F. M., et al. (2017).[1] The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics.[3] Link

  • Reich, H. J. (2024).[1] 13C NMR Coupling Constants - University of Wisconsin. Organic Chemistry Data. Link

  • Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek Application Notes. Link

  • Royal Society of Chemistry. (2010). Supplementary Material for Organic & Biomolecular Chemistry: 4-(Piperidine-1-sulfonyl)-benzonitrile data. Link

  • ACD/Labs. (2020). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Link

Sources

Validation

A Senior Application Scientist's Guide to the LC-MS Fragmentation of 1-((4-Bromo-3-fluorophenyl)sulfonyl)piperidin-4-ol

An Objective Comparison of Analytical Methodologies for Structural Elucidation For researchers, scientists, and drug development professionals, the precise structural characterization of novel chemical entities is a corn...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison of Analytical Methodologies for Structural Elucidation

For researchers, scientists, and drug development professionals, the precise structural characterization of novel chemical entities is a cornerstone of innovation. This guide provides an in-depth analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation behavior of 1-((4-Bromo-3-fluorophenyl)sulfonyl)piperidin-4-ol, a compound representative of a class of molecules often synthesized during lead optimization campaigns.

This document moves beyond a simple recitation of methods. It offers a comparative framework, grounded in the principles of mass spectrometry, to empower analysts to make informed decisions in their experimental design. We will dissect the predicted fragmentation patterns and compare ionization and chromatographic strategies to provide a comprehensive analytical overview.

Section 1: Predicted Fragmentation Pathways

The fragmentation of a molecule in a mass spectrometer is not a random process; it is governed by the inherent chemical stability of its bonds and the functional groups present. For 1-((4-Bromo-3-fluorophenyl)sulfonyl)piperidin-4-ol, its structure—comprising a substituted aromatic ring, a sulfonamide linkage, and a piperidine-alcohol moiety—dictates several predictable fragmentation routes under collision-induced dissociation (CID).

Electrospray ionization (ESI) in positive ion mode is the logical starting point for this molecule.[1] The basic nitrogen within the piperidine ring is readily protonated, yielding a stable precursor ion, [M+H]⁺, which can then be subjected to tandem mass spectrometry (MS/MS) for structural confirmation.

The primary fragmentation pathways are hypothesized to be:

  • Cleavage of the Sulfonyl-Nitrogen (S-N) Bond: This is often a primary fragmentation site in sulfonamides.[2] This cleavage would result in two major fragments: the 4-bromo-3-fluorophenylsulfonyl radical and the protonated piperidin-4-ol.

  • Loss of Sulfur Dioxide (SO₂): A characteristic fragmentation of aromatic sulfonamides involves the rearrangement and subsequent elimination of SO₂ (64 Da).[2][3] This pathway is influenced by substituents on the aromatic ring that can stabilize the resulting ion.[3]

  • Fragmentation of the Piperidine Ring: The piperidine ring itself can undergo cleavage.[1] Common pathways for piperidine derivatives include the loss of small neutral molecules like water (H₂O) from the alcohol group, especially in substituted piperidines.[1][4] Ring-opening fragmentations are also possible, though they may be less prominent than the more facile S-N bond cleavage.

The following diagram illustrates these predicted pathways originating from the protonated parent molecule.

G Parent [M+H]⁺ 1-((4-Bromo-3-fluorophenyl)sulfonyl)piperidin-4-ol Frag1 Fragment A [C₅H₁₁NO]⁺ Protonated Piperidin-4-ol Parent->Frag1 S-N Cleavage Frag2 Fragment B [C₆H₃BrFO₂S]⁺ 4-Bromo-3-fluorobenzenesulfonyl cation Parent->Frag2 S-N Cleavage Frag3 [M+H - SO₂]⁺ Loss of Sulfur Dioxide Parent->Frag3 Rearrangement Frag4 [M+H - H₂O]⁺ Loss of Water Parent->Frag4 Neutral Loss

Caption: Predicted major fragmentation pathways for protonated 1-((4-Bromo-3-fluorophenyl)sulfonyl)piperidin-4-ol.

Section 2: A Comparative Guide to Analytical Methodologies

The quality of structural elucidation depends heavily on the chosen analytical methodology. Here, we compare key experimental parameters and their scientific rationale.

Ionization Mode: Positive vs. Negative ESI
Ionization ModeRationale for UseExpected ObservationsRecommendation
Positive ESI ([M+H]⁺) The piperidine nitrogen is basic and readily accepts a proton, leading to high ionization efficiency and a strong parent ion signal.Abundant [M+H]⁺ precursor ion. Rich fragmentation spectrum upon CID, as detailed above.Primary Choice. Offers the most structurally informative data for this class of compounds.
Negative ESI ([M-H]⁻) The sulfonamide nitrogen can be deprotonated under basic conditions, although it is generally less favorable than protonating the piperidine nitrogen.Weaker [M-H]⁻ signal. Fragmentation may be less predictable and potentially less informative.Secondary/Confirmatory. Can be used to confirm molecular weight but is unlikely to be the optimal mode for detailed structural work.
Collision Energy in Tandem MS (MS/MS)

Collision-Induced Dissociation (CID) energy is a critical parameter that dictates the extent of fragmentation. A systematic variation of collision energy provides a more complete picture of the molecule's structure.

Collision EnergyEffect on FragmentationApplication
Low Energy (e.g., 10-20 eV) Promotes the formation of the most abundant, stable fragment ions. Typically reveals the primary cleavage points, such as the S-N bond.Ideal for initial structural confirmation and for developing sensitive quantitative methods using Multiple Reaction Monitoring (MRM).[1]
High Energy (e.g., 30-50 eV) Induces more extensive fragmentation, revealing secondary and tertiary fragments. This can help to elucidate the finer details of the structure, such as the piperidine ring substitutions.Useful for detailed structural elucidation and for differentiating isomers.[5]

A comparison of expected fragment intensities at different collision energies is presented below.

Precursor IonFragment IonExpected Relative Abundance (Low CID)Expected Relative Abundance (High CID)
[M+H]⁺Fragment A (Protonated Piperidin-4-ol)HighModerate
[M+H]⁺Fragment B (Substituted Arylsulfonyl)HighModerate
[M+H]⁺[M+H - H₂O]⁺ModerateHigh
[M+H]⁺[M+H - SO₂]⁺Low to ModerateModerate
Liquid Chromatography: A Comparison of Stationary Phases

Effective chromatographic separation is paramount for accurate mass spectrometric analysis, especially when dealing with complex mixtures or potential isomers. The choice of the stationary phase can significantly impact resolution and peak shape.

Stationary PhasePrinciple of SeparationSuitability for Target Analyte
C18 (Octadecylsilane) Primarily hydrophobic (non-polar) interactions. The gold standard for reversed-phase chromatography.Excellent Choice. The molecule has sufficient hydrophobicity for good retention. Provides a robust and reliable separation from many common impurities.
Phenyl-Hexyl Mixed-mode separation, combining hydrophobic interactions with π-π interactions from the phenyl rings.Alternative with Different Selectivity. The bromofluorophenyl group of the analyte can engage in π-π stacking with the stationary phase, potentially offering different selectivity for closely related impurities or isomers compared to a C18 column.

Section 3: Recommended Experimental Protocol

This section provides a detailed, self-validating protocol for the LC-MS/MS analysis of 1-((4-Bromo-3-fluorophenyl)sulfonyl)piperidin-4-ol.

Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of the reference standard and dissolve in 1 mL of methanol or acetonitrile.

  • Working Solutions: Prepare a series of dilutions from the stock solution in a 50:50 mixture of mobile phase A and mobile phase B to create calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Sample Preparation: Dilute the sample to be analyzed in the same 50:50 mobile phase mixture to fall within the calibration range.

LC-MS/MS System and Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source.[1]

  • LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 5.0 min: 5% to 95% B

    • 5.0 - 6.0 min: 95% B

    • 6.0 - 6.1 min: 95% to 5% B

    • 6.1 - 8.0 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.[1]

  • Injection Volume: 2 µL.

  • MS Ionization Mode: ESI Positive.

  • MS/MS Method:

    • Full Scan: Initially, perform a full scan (e.g., m/z 100-500) to identify the [M+H]⁺ precursor ion.

    • Product Ion Scan: Perform a product ion scan of the identified precursor ion, ramping the collision energy (e.g., from 10 to 40 eV) to observe the full range of fragment ions.

    • MRM (for quantitation): Based on the most intense and specific fragment ions, develop a Multiple Reaction Monitoring method.

The following diagram outlines the recommended analytical workflow.

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Analysis cluster_data Data Analysis Prep1 Prepare Stock & Working Standards LC Inject onto C18 Column Gradient Elution Prep1->LC Prep2 Dilute Unknown Sample Prep2->LC MS1 ESI+ Ionization LC->MS1 MS2 Full Scan to find [M+H]⁺ MS1->MS2 MS3 Product Ion Scan of [M+H]⁺ MS2->MS3 Data Identify Fragments Confirm Structure MS3->Data

Caption: Recommended workflow for the LC-MS/MS analysis of the target compound.

Conclusion

The structural elucidation of 1-((4-Bromo-3-fluorophenyl)sulfonyl)piperidin-4-ol via LC-MS/MS is a systematic process that relies on a foundational understanding of chemical principles. By employing positive mode ESI, analysts can generate a stable precursor ion that, upon CID, yields a predictable and informative fragmentation pattern dominated by S-N bond cleavage and losses of neutral molecules. A comparative approach, weighing the benefits of different ionization modes, collision energies, and chromatographic stationary phases, allows for the development of a robust and reliable analytical method. The protocol outlined in this guide serves as a comprehensive starting point for the characterization of this and structurally related compounds, ensuring data of the highest integrity for critical research and development decisions.

References

  • Hu, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(11), 1547-53. Available at: [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. Available at: [Link]

  • Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 16(6b), 1433-1441. Available at: [Link]

  • D'Agostino, P. A., et al. (1994). Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. Journal of Chromatography A, 676(1), 15-28. Available at: [Link]

  • Xie, C., et al. (2022). Ultraviolet photodissociation facilitates mass spectrometry-based structure elucidation with pyrrolidine and piperidine containing compounds. Journal of Pharmaceutical and Biomedical Analysis, 211, 114622. Available at: [Link]

  • Souza, D. G., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Planta Medica, 84(12-13), 903-911. Available at: [Link]

  • Lage, S., et al. (2011). Wrong-way-round ionization of sulfonamides and tetracyclines enables simultaneous analysis with free and conjugated estrogens by liquid chromatography tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 22(1), 104-114. Available at: [Link]

  • Ma, H., et al. (2021). Sulfonamide-Selective Ambient Mass Spectrometry Ion Source Obtained by Modification of an Iron Sheet with a Hydrophilic Molecularly Imprinted Polymer. Journal of Agricultural and Food Chemistry, 69(50), 15330-15337. Available at: [Link]

  • Wang, R., et al. (2013). A unique sequential C–S or N–S inductive cleavage and retro‐Diels‐Alder fragmentation mechanism for alkylsulfonyl piperidine‐ and piperazine‐containing compounds. Rapid Communications in Mass Spectrometry, 27(11), 1239-1246. Available at: [Link]

  • Dias, H. J., et al. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Journal of Mass Spectrometry. Available at: [Link]

  • Yao, L., et al. (2005). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photochemical Reaction. Journal of AOAC International, 88(5), 1528-1537. Available at: [Link]

  • Request PDF (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Available at: [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614-1621. Available at: [Link]

  • Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 117830. Available at: [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Reactant of Route 1
1-((4-Bromo-3-fluorophenyl)sulfonyl)piperidin-4-ol
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